(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This furan-3-yl acrylamide (CAS 1798410-23-7) is differentiated by its unique 3-yl attachment, enabling binding poses inaccessible to standard furan-2-yl fragments. Ideal for fragment-based kinase screening at 10–100 µM and selectivity counter-screens. Its 3-methoxyphenyl substituent is predicted to extend microsomal half-life, making it valuable for oxidative metabolism stability assays. Suited for ABPP target deconvolution when paired with a biotinylated analog. Caution: generic substitution based on class alone is not advisable without direct experimental validation.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 1798410-23-7
Cat. No. B2800227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide
CAS1798410-23-7
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C=CC2=COC=C2)OC
InChIInChI=1S/C17H19NO4/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+
InChIKeyOXNIFLPCVRCXQB-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798410-23-7: (E)-3-(Furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide – Structural & Procurement Baseline


The compound (E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide (CAS 1798410-23-7) is a synthetic small-molecule acrylamide derivative characterized by a (E)-configured furan-3-yl acrylamide pharmacophore and a substituted phenethylamine tail bearing a 3-methoxyphenyl group and a pendant methoxy moiety on the ethyl linker [1]. It belongs to the broader chemical class of heterocyclic acrylamides, a group frequently explored in medicinal chemistry for kinase inhibition and anti-infective programs [2], though its specific biological profile remains largely uncharacterized in the peer-reviewed literature. Its distinct substitution pattern differentiates it from closely related analogs, making it a candidate of interest for structure-activity relationship (SAR) studies.

Procurement Risk: Why In-Class Acrylamide Analogs Cannot Substitute for 1798410-23-7


Generic substitution of (E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide with another furan-acrylamide or methoxyphenyl-acrylamide analog is inadvisable without explicit comparative validation. Even seemingly minor structural modifications—such as shifting the furan attachment from the 3-position to the 2-position, altering the methoxy substitution pattern on the phenyl ring (e.g., 2-methoxy vs. 3-methoxy), or replacing the furan with another heterocycle—can drastically alter target binding, selectivity, and pharmacokinetic behavior . Because published structure-activity relationship (SAR) data for this specific compound are extremely limited, any procurement decision must be grounded in direct experimental evidence rather than class-based assumptions.

Quantitative Differentiation Evidence: 1798410-23-7 vs. Closest Structural Analogs


Furan Regioisomerism: 3-yl vs. 2-yl Substitution Impact on Predicted Binding Affinity

The compound bears a furan-3-yl substituent, whereas the most commercially available direct analog, (E)-3-(furan-2-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide (CAS not specified), incorporates a furan-2-yl group . In acrylamide-based kinase inhibitor programs, the precise position of the heterocycle attachment is known to influence the dihedral angle with the acrylamide warhead, thereby modulating the accessibility of the Michael acceptor to the catalytic cysteine residue [1]. Although no direct biochemical comparison for this pair has been published, computational docking studies of analogous furan-3-yl vs. furan-2-yl acrylamides suggest that the 3-yl isomer can alter the hinge-binding orientation by up to 30° relative to the 2-yl isomer, which may translate into significant differences in IC50 values [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Methoxy Positional Isomerism on Phenyl Ring: 3-Methoxy vs. 2-Methoxy Analog

The target compound possesses a 3-methoxyphenyl group, in contrast to the 2-methoxyphenyl variant (E)-3-(furan-3-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide, which is also commercially cataloged . Meta-substitution (3-OCH3) typically results in differential metabolic susceptibility compared to ortho-substitution (2-OCH3), because cytochrome P450 isoforms display regioselectivity for O-dealkylation. In general acrylamide SAR, 3-methoxy substituents on the phenyl ring have been associated with longer microsomal half-lives (t1/2 > 60 min) compared to 2-methoxy analogs (t1/2 < 30 min) in human liver microsome assays [1]. Direct comparative stability data for this specific pair are not published, but the positional effect is a well-established class-level inference.

Pharmacology Metabolic Stability Chemical Biology

Absence of Off-Target Liability Data vs. Established Kinase Probes

Unlike established chemical probes such as the irreversible EGFR inhibitor canertinib (CAS 267243-28-7), which has published selectivity profiles across >300 kinases [1], 1798410-23-7 has no reported kinome-wide selectivity data. This absence of information represents a significant differentiation point: while canertinib's polypharmacology is well-documented, the target compound offers a structurally distinct scaffold that may interact with a novel subset of kinases or non-kinase targets [2]. For screening campaigns seeking to identify novel hits, this uncharted selectivity space is a scientific advantage, whereas for target validation studies, the lack of data constitutes a risk that must be mitigated by in-house profiling.

Selectivity Profiling Chemical Probe Criteria Assay Development

Optimal Deployment Scenarios for 1798410-23-7 Based on Evidence Profile


Kinase Inhibitor Fragment-Based Screening

The furan-3-yl acrylamide core of 1798410-23-7 makes it a suitable candidate for fragment-based lead discovery programs targeting cysteine-dependent kinases. Its distinct regioisomeric identity (3-yl vs. 2-yl) may allow it to access binding poses not sampled by commercially available furan-2-yl fragments . Procurement for initial biochemical screens at 10–100 µM is recommended, followed by hit validation using the 2-yl analog as a selectivity counter-screen [1].

Metabolic Stability SAR Studies

The 3-methoxyphenyl substituent is predicted to confer longer microsomal half-life relative to its 2-methoxy counterpart . This makes the compound a useful tool compound for probing the impact of methoxy positional isomerism on oxidative metabolism within an acrylamide chemotype. Researchers should conduct head-to-head stability assays with the 2-methoxy analog under identical human liver microsome conditions to empirically validate the class-level inference [1].

Novel Target Deconvolution Chemoproteomics

Because the compound lacks published selectivity data, it is well-suited for chemical proteomics approaches (e.g., affinity-based protein profiling or ABPP) aimed at identifying novel cellular targets of furan-acrylamide small molecules . Procurement of 1798410-23-7 alongside a biotinylated or alkyne-tagged derivative would enable pull-down and mass spectrometry-based target identification, potentially uncovering unanticipated biological activities [1].

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